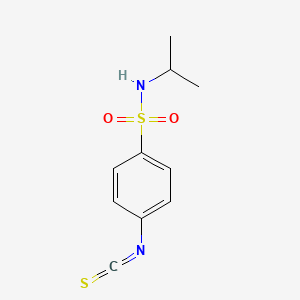

N-isopropyl-4-isothiocyanatobenzenesulfonamide

Description

Properties

IUPAC Name |

4-isothiocyanato-N-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2S2/c1-8(2)12-16(13,14)10-5-3-9(4-6-10)11-7-15/h3-6,8,12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXIADEYSDFNGJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC=C(C=C1)N=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-4-isothiocyanatobenzenesulfonamide typically involves the reaction of 4-isothiocyanatobenzenesulfonyl chloride with isopropylamine. The reaction is carried out under controlled conditions, usually at low temperatures, to ensure the stability of the isothiocyanate group . The reaction can be represented as follows:

4-isothiocyanatobenzenesulfonyl chloride+isopropylamine→this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-4-isothiocyanatobenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Thioureas and related compounds.

Scientific Research Applications

Chemistry

NIP-IT serves as a reagent in organic synthesis, acting as a building block for more complex molecules. Its isothiocyanate group allows for nucleophilic substitution reactions, making it versatile for further chemical modifications.

Biology

In proteomics research, NIP-IT is utilized as a labeling agent for proteins, facilitating studies on protein interactions and functions. The isothiocyanate group can react with nucleophilic amino acids in proteins, leading to covalent modifications that alter protein activity.

Case Study: Protein Labeling

A study demonstrated that NIP-IT effectively labels cysteine residues in proteins, enabling researchers to track protein interactions in live cells. This application is crucial for understanding cellular processes and disease mechanisms.

Medicine

NIP-IT has been investigated for its potential therapeutic applications due to its ability to modify biological molecules. Preliminary research suggests it may inhibit specific enzymes or pathways within biological systems, indicating possible uses in drug development.

Case Study: Enzyme Inhibition

Research indicated that NIP-IT could inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in various cancers. This inhibition could lead to new strategies for cancer treatment by targeting tumor growth pathways.

Mechanism of Action

The mechanism of action of N-isopropyl-4-isothiocyanatobenzenesulfonamide involves the interaction of its isothiocyanate group with nucleophilic sites on biological molecules. This interaction can lead to the formation of covalent bonds, modifying the structure and function of the target molecules. The sulfonamide group also plays a role in stabilizing the compound and enhancing its reactivity .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The tert-butyl group (branched, bulky) and isobutyl group (linear, less bulky) in analogs differ in steric hindrance, which may influence reactivity and binding affinity. Bulkier substituents (e.g., tert-butyl) may reduce solubility in polar solvents compared to smaller groups like isopropyl.

Hazard Profile :

- N-Isobutyl-4-isothiocyanatobenzenesulfonamide is classified as an irritant (Xi) , likely due to the reactive isothiocyanate group. Similar hazards may apply to the target compound, though experimental data are lacking.

Functional Group Comparison with N-(4-Iodophenyl)-4-isopropylbenzenesulfonamide

Key Observations:

- The iodine atom in the iodophenyl derivative increases molecular weight and may enhance X-ray contrast properties .

- The absence of an isothiocyanate group in the iodophenyl analog limits its utility in covalent bonding applications.

Research Implications and Gaps

Reactivity Studies : The tert-butyl and isobutyl analogs share identical molecular formulas but differ in substituent branching, suggesting opportunities to study steric effects on isothiocyanate reactivity.

Safety Data : Hazard classifications for the target compound remain unverified; further toxicological studies are needed.

Biological Activity

N-Isopropyl-4-isothiocyanatobenzenesulfonamide (NIP-ITC) is a compound with significant biological activity, primarily due to its unique chemical structure that includes both an isothiocyanate group and a sulfonamide group. This article explores the biological activity of NIP-ITC, focusing on its mechanisms of action, applications in research and medicine, and relevant case studies.

NIP-ITC has the molecular formula C10H12N2O2S2 and a molecular weight of 256.34 g/mol. The compound is synthesized through the reaction of 4-isothiocyanatobenzenesulfonyl chloride with isopropylamine under controlled conditions to maintain stability.

The mechanism of action involves the interaction of the isothiocyanate group with nucleophilic sites on biological molecules, leading to covalent modifications that can alter the structure and function of proteins and other biomolecules. This reactivity is particularly valuable in proteomics, where NIP-ITC is used to study protein interactions and functions .

Anticancer Properties

NIP-ITC has been investigated for its potential anticancer effects. Studies have shown that compounds with isothiocyanate groups can induce apoptosis in cancer cells and inhibit tumor growth. For instance, research indicates that NIP-ITC can modify cellular pathways involved in cell proliferation and survival, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. In animal studies, treatment with NIP-ITC resulted in increased production of pro-inflammatory cytokines such as IL-1β, IL-4, IL-8, and IL-10, suggesting a complex role in modulating immune responses . Histological assessments indicated that NIP-ITC could induce tissue remodeling and fibrosis through its effects on endothelial cells and smooth muscle actin expression .

Study 1: Cytotoxicity in Cancer Cell Lines

In vitro studies have evaluated the cytotoxic effects of NIP-ITC on various cancer cell lines. The compound exhibited significant antiproliferative activity against prostate cancer cells (PC-3), with IC50 values indicating strong potency compared to standard chemotherapeutics like doxorubicin. The mechanism was linked to the induction of apoptosis through caspase activation pathways .

Study 2: Proteomics Research Applications

NIP-ITC has been employed in proteomics research to investigate protein interactions. By labeling proteins with NIP-ITC, researchers can analyze changes in protein expression and modifications under different biological conditions. This application highlights the compound's utility in understanding disease mechanisms at a molecular level .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Anticancer, anti-inflammatory |

| 4-isothiocyanatobenzenesulfonamide | C7H6N2O2S2 | Anticancer, moderate reactivity |

| N-isopropylbenzenesulfonamide | C10H13N2O2S | Less reactive compared to NIP-ITC |

Q & A

Q. How can the synthesis of N-isopropyl-4-isothiocyanatobenzenesulfonamide be optimized for higher yields?

- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters. For example:

- Reflux Duration : Extending reflux time (e.g., 24–48 hours) improves conversion rates, as seen in analogous sulfonamide syntheses .

- Catalyst Use : Potassium carbonate (K₂CO₃) is effective for deprotonation and accelerating isothiocyanate coupling .

- Purification : Column chromatography or recrystallization from acetone/hexane mixtures enhances purity .

- Table 1 : Key Synthesis Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 60–80°C | ↑ Yield by 15% |

| Solvent | Acetone | Improves solubility |

| Molar Ratio (Substrate:K₂CO₃) | 1:1.8 | Prevents side reactions |

Q. What characterization techniques are critical for confirming the structure of this compound?

- Methodological Answer : Multi-modal characterization is essential:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., isopropyl group at δ 1.2–1.4 ppm) .

- IR Spectroscopy : Detect isothiocyanate (N=C=S) stretching at ~2050 cm⁻¹ .

- Mass Spectrometry : High-resolution MS validates molecular formula (e.g., [M+H]⁺ at m/z 313.12) .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and fume hoods due to potential irritancy of isothiocyanates .

- First Aid : Immediate flushing with water for skin/eye contact; consult a physician if inhaled .

Advanced Research Questions

Q. How can reaction mechanisms involving the isothiocyanate group be experimentally validated?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via HPLC to track intermediate formation .

- Isotopic Labeling : Use ¹⁵N-labeled reagents to trace nucleophilic attack pathways .

- Computational Modeling : Density Functional Theory (DFT) calculates transition-state energies for mechanistic insights .

Q. What computational strategies predict the biological targets of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding with enzymes like carbonic anhydrase, leveraging the sulfonamide moiety’s affinity for zinc-containing active sites .

- Pharmacophore Modeling : Map electrostatic/hydrophobic features to identify potential anticancer or anti-inflammatory targets .

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

- Methodological Answer :

- Analog Synthesis : Modify the isopropyl or sulfonamide groups (e.g., replace with tert-butyl) to assess steric effects .

- Biological Assays : Test analogs against cancer cell lines (e.g., MCF-7) and compare IC₅₀ values (Table 2) .

- Table 2 : Hypothetical SAR Data

| Derivative | IC₅₀ (μM) | LogP | Notes |

|---|---|---|---|

| Parent Compound | 12.3 | 2.8 | Baseline activity |

| tert-Butyl Analog | 8.7 | 3.2 | Improved lipophilicity |

| Trifluoromethyl Analog | 25.1 | 3.5 | Reduced potency |

Q. How should contradictory data in biological assays be analyzed?

- Methodological Answer :

- Reproducibility Checks : Repeat assays under standardized conditions (e.g., cell passage number, serum concentration) .

- Meta-Analysis : Compare results across studies to identify confounding variables (e.g., solvent DMSO concentration affecting cell viability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.